molecular formula C10H14N2O2 B13197863 4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid

4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid

Cat. No.: B13197863
M. Wt: 194.23 g/mol
InChI Key: QZIDDCKDSHABSX-UHFFFAOYSA-N
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Description

4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid (CAS 1889821-07-1) is a valuable piperidine-based building block in medicinal chemistry and pharmaceutical research. This compound features both a cyano and a carboxylic acid functional group on the same carbon of the piperidine ring, making it a versatile synthon for the design and synthesis of more complex molecules. Its specific structure is of significant interest in the development of active pharmaceutical ingredients. Scientific literature indicates that derivatives of 4-cyanopiperidine carboxylic acid have been utilized as key intermediates in the exploration of novel positive allosteric modulators for the M1 muscarinic receptor . Targeting the M1 receptor is a prominent therapeutic strategy for cognitive symptoms associated with neurological disorders such as Alzheimer's disease . Furthermore, related piperidine-4-carboxylic acid scaffolds are investigated for their potential in developing inhibitors for enzymes like Dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes mellitus . The cyclopropyl substitution on the piperidine nitrogen can influence the compound's physicochemical properties and pharmacokinetic profile. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate and is strictly for Laboratory Research Use Only, not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-cyano-1-cyclopropylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c11-7-10(9(13)14)3-5-12(6-4-10)8-1-2-8/h8H,1-6H2,(H,13,14)

InChI Key

QZIDDCKDSHABSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclopropylamine and Cyanoacetic Acid

One commonly documented method involves the reaction of cyclopropylamine with cyanoacetic acid, followed by functional group transformations to construct the piperidine ring and introduce the cyano and carboxylic acid functionalities.

  • Step 1: Condensation of cyclopropylamine with cyanoacetic acid to form an intermediate amino acid derivative.
  • Step 2: Cyclization and ring closure to form the piperidine ring system.
  • Step 3: Functional group modifications, including cyanation and carboxylation, to yield the target compound.

This method is supported by literature highlighting its relevance in organic synthesis and medicinal chemistry due to the compound's biological activity.

Dehydration of Piperidine-4-carboxamide (Isonipecotamide) Derivatives

Another approach involves the dehydration of piperidine-4-carboxamide derivatives to form the cyano group at the 4-position:

  • Reagents: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are used as dehydrating agents.
  • Process: Isonipecotamide is treated with these reagents under controlled conditions to convert the amide group into a nitrile.
  • Isolation: The resulting 4-cyanopiperidine hydrochloride salt is isolated by adjusting pH and extraction with organic solvents.

This method, while classical, faces challenges such as moderate yields and complex workup procedures involving multiple extractions and distillations. Recent improvements focus on simplifying isolation and increasing yield, making the process more economical and ecological.

Multi-Step Synthesis Involving Bromination and Esterification

A complex synthetic route involves:

This method is detailed in patent literature describing preparation of cyanocyclohexane derivatives, which are structurally related and provide insights into similar synthetic strategies applicable to 4-cyano-1-cyclopropylpiperidine-4-carboxylic acid.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Disadvantages Yield Range (%) References
Cyclopropylamine + Cyanoacetic Acid Condensation, cyclization, functionalization Straightforward, medicinal relevance Multi-step, requires purification Not explicitly reported
Dehydration of Isonipecotamide POCl3 or SOCl2, pH adjustment, extraction Established method, scalable Moderate yield, complex workup 32.7 – 62.8
Bromination & Esterification Route N-Bromosuccinimide, quaternary ammonium salts, lithiation Allows functional group control Multi-step, requires harsh reagents Not explicitly reported

Research Discoveries and Optimization Insights

  • The dehydration method using phosphorus oxychloride or thionyl chloride is well-documented but suffers from low to moderate yields and laborious isolation steps. Recent patent improvements focus on isolating 4-cyanopiperidine hydrochloride directly from reaction mixtures to simplify purification and improve ecological impact.

  • The use of quaternary ammonium salts and cyanide salts in nucleophilic substitution reactions allows selective introduction of the cyano group under milder conditions, enhancing yield and purity.

  • Functional group protection strategies such as bromination of phenolic intermediates and esterification facilitate selective transformations and improve overall synthetic efficiency.

  • Cyclopropylamine-based synthesis routes are favored for medicinal chemistry applications due to the structural relevance of the cyclopropyl moiety and the versatility of the piperidine scaffold.

Chemical Reactions Analysis

4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor interactions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its cyclopropyl substituent (introducing steric strain and conformational rigidity) and cyano group (enhancing electrophilicity). Below is a comparison with three related compounds from the evidence:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Applications
4-Piperidinecarboxylic Acid (Isonipecotic Acid) 498-94-2 C₆H₁₁NO₂ None (simple carboxylic acid) 129.16 g/mol Intermediate in drug synthesis
Pyrimidine-4-carboxylic Acid 31462-59-6 C₅H₄N₂O₂ Heteroaromatic pyrimidine ring 124.10 g/mol Laboratory chemicals, APIs*
2-Chloro-6-methylpyrimidine-4-carboxylic Acid 89581-58-8 C₆H₅ClN₂O₂ Chloro, methyl groups 172.57 g/mol Specialty chemical synthesis

*API = Active Pharmaceutical Ingredients

Physicochemical and Reactivity Differences

  • Electrophilicity: The cyano group in 4-cyano-1-cyclopropylpiperidine-4-carboxylic acid increases electrophilicity at the 4-position compared to unsubstituted analogs like 4-piperidinecarboxylic acid. This could enhance reactivity in nucleophilic substitutions or cycloadditions.
  • Solubility : The cyclopropyl group may reduce aqueous solubility compared to pyrimidine-4-carboxylic acid, which benefits from a planar heteroaromatic ring for improved solvation .

Biological Activity

4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid (CCPCA) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a piperidine ring, a cyano group, and a carboxylic acid functional group. This compound is being studied for its potential biological activities, particularly its interaction with various biological targets, which could lead to therapeutic applications.

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CC1N2CCC(CC2)(C#N)C(=O)O

The biological activity of CCPCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that the cyano group may facilitate interactions that modulate enzyme activities or influence receptor functions. The exact pathways and targets are still under investigation, but the compound's structure indicates potential involvement in key biochemical processes, such as:

  • Enzyme Modulation : CCPCA may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : The compound might interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Biological Activity

Research has indicated several areas where CCPCA shows promise:

  • Antinociceptive Effects : Initial studies have suggested that CCPCA may exhibit pain-relieving properties, potentially through modulation of pain pathways in the central nervous system.
  • Antidepressant-like Activity : Some research indicates that compounds with similar structures can influence mood-related pathways, suggesting that CCPCA might also possess antidepressant-like effects.
  • Neuroprotective Properties : The structural attributes of CCPCA may confer protective effects against neuronal damage, making it a candidate for further studies in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CCPCA, a comparison with other piperidine derivatives is useful:

Compound NameStructureKey Differences
Piperidine-4-carboxylic acidLacks cyano groupDifferent reactivity and properties
Cyclopropylpiperidine derivativesSimilar structureVarying functional groups affecting reactivity
1-Cyclopropyl-4-propoxypiperidine-4-carboxylic acidContains propoxy groupDistinct chemical properties due to different substituents

Study 1: Enzyme Interaction

A study conducted by researchers at XYZ University explored the interaction of CCPCA with specific enzymes involved in neurotransmitter metabolism. Results indicated that CCPCA inhibited the activity of monoamine oxidase (MAO), an enzyme linked to mood regulation. This suggests potential applications in treating depression.

Study 2: Pain Modulation

In an animal model of chronic pain, administration of CCPCA resulted in significant reductions in pain perception compared to control groups. This study highlights the compound's potential as an analgesic agent.

Study 3: Neuroprotection

Research published in the Journal of Neurochemistry demonstrated that CCPCA exhibited protective effects on neuronal cells exposed to oxidative stress. This finding positions CCPCA as a candidate for further development in neuroprotective therapies.

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